molecular formula C19H13ClF3N5OS B2727500 1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207047-42-4

1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2727500
CAS No.: 1207047-42-4
M. Wt: 451.85
InChI Key: ACUGHRUOMKOSOE-UHFFFAOYSA-N
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Description

The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at the 1-position with a 2-chloro-5-(trifluoromethyl)phenyl group and at the 4-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its structural complexity combines electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-29-12-5-2-10(3-6-12)14-9-30-18(25-14)16-17(24)28(27-26-16)15-8-11(19(21,22)23)4-7-13(15)20/h2-9H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGHRUOMKOSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological effects, particularly its anticancer properties and other pharmacological activities, drawing from diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H16ClF3N4OS\text{C}_{19}\text{H}_{16}\text{ClF}_3\text{N}_4\text{OS}

Molecular Characteristics

  • Molecular Weight : 426.87 g/mol
  • CAS Number : Not specified in the available literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.50Induction of apoptosis
HCT116 (Colon Cancer)6.2Inhibition of cell proliferation
A549 (Lung Cancer)26Anti-proliferative effects

The compound's activity against these cell lines suggests that it may induce apoptosis and inhibit tumor growth through various mechanisms, including the disruption of microtubule assembly and interference with cellular signaling pathways .

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, which is critical for preventing further cell division.
  • Inhibition of Kinases : Some studies indicate that this compound may inhibit specific kinases involved in cancer cell proliferation .

Case Studies and Experimental Findings

In a study conducted by Shaw et al., derivatives of similar triazole compounds were screened against several cancer cell lines. The findings revealed that compounds with structural similarities to our target compound showed promising results in inhibiting cancer cell growth .

Another research paper noted that derivatives of this class exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related triazole derivatives:

Compound IC50 (µM) Target Cell Line
Compound A10.0MCF-7
Compound B15.0A549
Our Compound12.50MCF-7

This comparison demonstrates that while our compound shows competitive efficacy against established anticancer agents, it also possesses unique structural features that may contribute to its distinct biological profile.

Comparison with Similar Compounds

Triazole-Thiazole Hybrids with Halogen Substituents

Compounds 4 and 5 () share a triazole-thiazole backbone but differ in halogen substituents:

  • 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole.
  • 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole.

Both are isostructural, with identical crystal packing except for adjustments to accommodate Cl (4) vs. F (5). The chloro derivative (4) exhibits antimicrobial activity, suggesting that halogen choice impacts bioactivity. The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group may enhance lipophilicity and binding affinity compared to mono-halogenated analogues .

Benzothiazole-Containing Triazole Derivatives

describes 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, which displays antiproliferative properties. The benzothiazole motif is associated with diverse bioactivities, including anticancer effects.

Trifluoromethyl-Substituted Analogues

The European Patent () highlights trifluoromethyl-phenylamine derivatives, such as {1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine. Trifluoromethyl groups are known to enhance metabolic stability and bioavailability. The target compound’s 5-(trifluoromethyl)phenyl group likely contributes to similar stability advantages, while its methoxyphenyl-thiazole moiety may improve solubility compared to purely halogenated analogues .

Substituent Effects on Properties

Substituent Electronic Effect Impact on Properties
2-Chloro-5-(trifluoromethyl)phenyl Strong electron-withdrawing Increases lipophilicity, stability
4-Methoxyphenyl-thiazole Electron-donating Enhances solubility, π-π stacking
Halogens (Cl, F) Moderate electron-withdrawing Influences crystal packing, bioactivity

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